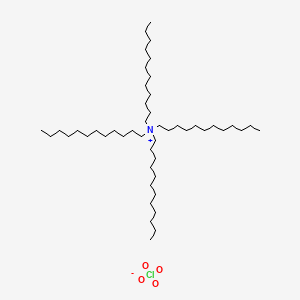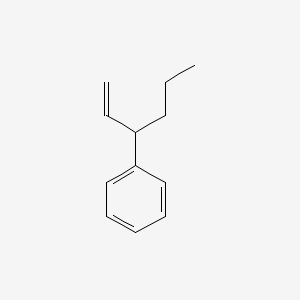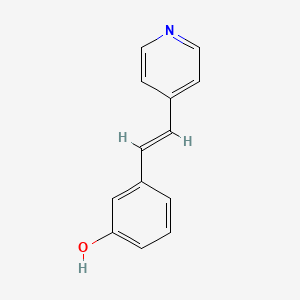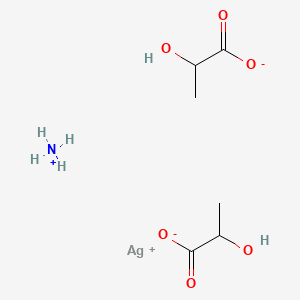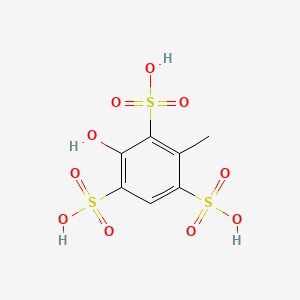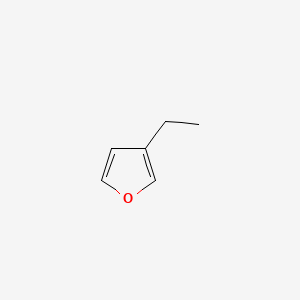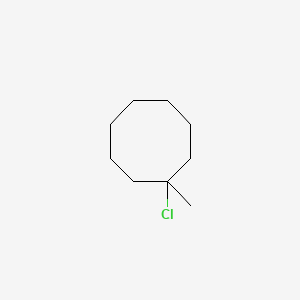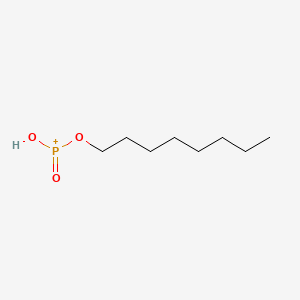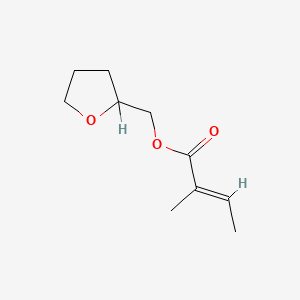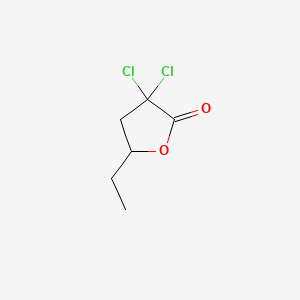
L-Arginine mono((R)-thiazolidine-4-carboxylate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Arginine mono(®-thiazolidine-4-carboxylate) is a compound that combines L-Arginine, a semi-essential amino acid, with ®-thiazolidine-4-carboxylate, a derivative of thiazolidine L-Arginine is known for its role in protein synthesis and as a precursor for nitric oxide, which is crucial for various physiological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine mono(®-thiazolidine-4-carboxylate) typically involves the reaction of L-Arginine with ®-thiazolidine-4-carboxylic acid. The reaction is carried out in an aqueous medium, often under acidic or basic conditions to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as crystallization or chromatography to isolate the compound.
Industrial Production Methods
Industrial production of L-Arginine mono(®-thiazolidine-4-carboxylate) may involve microbial fermentation processes, where genetically engineered microorganisms are used to produce L-Arginine. The ®-thiazolidine-4-carboxylate can be synthesized separately and then combined with L-Arginine through chemical synthesis. The final product is purified and tested for quality before being used in various applications.
Analyse Des Réactions Chimiques
Types of Reactions
L-Arginine mono(®-thiazolidine-4-carboxylate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in various derivatives with different functional groups.
Applications De Recherche Scientifique
L-Arginine mono(®-thiazolidine-4-carboxylate) has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in cellular metabolism and as a precursor for nitric oxide.
Medicine: Investigated for its potential therapeutic effects, including wound healing, immune modulation, and cardiovascular health.
Industry: Utilized in the production of pharmaceuticals, dietary supplements, and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of L-Arginine mono(®-thiazolidine-4-carboxylate) involves its metabolism into L-Arginine and ®-thiazolidine-4-carboxylate. L-Arginine is converted into nitric oxide, which acts as a vasodilator, improving blood flow and cardiovascular health. The ®-thiazolidine-4-carboxylate component may have additional biological effects, such as antioxidant properties and modulation of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Arginine: A semi-essential amino acid with similar nitric oxide-producing properties.
Thiazolidine-4-carboxylate: A derivative of thiazolidine with potential antioxidant effects.
L-Citrulline: Another amino acid involved in the nitric oxide cycle, often used in combination with L-Arginine.
Uniqueness
L-Arginine mono(®-thiazolidine-4-carboxylate) is unique due to its combined properties of L-Arginine and ®-thiazolidine-4-carboxylate. This combination enhances its potential therapeutic effects and broadens its applications in various fields, making it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
97358-56-0 |
|---|---|
Formule moléculaire |
C10H21N5O4S |
Poids moléculaire |
307.37 g/mol |
Nom IUPAC |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(4R)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C6H14N4O2.C4H7NO2S/c7-4(5(11)12)2-1-3-10-6(8)9;6-4(7)3-1-8-2-5-3/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);3,5H,1-2H2,(H,6,7)/t4-;3-/m00/s1 |
Clé InChI |
JEOQACOXAOEPLX-WOYAITHZSA-N |
SMILES isomérique |
C1[C@H](NCS1)C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |
SMILES canonique |
C1C(NCS1)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



